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molecular formula C₁₀H₁₆O B132270 Limonene-1,2-epoxide CAS No. 203719-54-4

Limonene-1,2-epoxide

Cat. No. B132270
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-XNWIYYODSA-N
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Patent
US04738892

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
Type
reactant
Reaction Step One
Quantity
310.6 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.C(=O)([O-])[O-:12].[Na+].[Na+].C(OO)(=O)C>>[CH3:9][C:8]([CH:5]1[CH2:6][CH:7]2[O:12][C:2]2([CH3:1])[CH2:3][CH2:4]1)=[CH2:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
7.3 mol
Type
reactant
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Name
Quantity
310.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for another 45 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mechanically stirred mixture of 1 kg
ADDITION
Type
ADDITION
Details
treated with 1.61 kg
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
washed with ice water, sodium carbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The oil was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
recovered limonene (30 g)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CC(=C)C1CCC2(C(C1)O2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04738892

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
Type
reactant
Reaction Step One
Quantity
310.6 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.C(=O)([O-])[O-:12].[Na+].[Na+].C(OO)(=O)C>>[CH3:9][C:8]([CH:5]1[CH2:6][CH:7]2[O:12][C:2]2([CH3:1])[CH2:3][CH2:4]1)=[CH2:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
7.3 mol
Type
reactant
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Name
Quantity
310.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for another 45 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mechanically stirred mixture of 1 kg
ADDITION
Type
ADDITION
Details
treated with 1.61 kg
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
washed with ice water, sodium carbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The oil was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
recovered limonene (30 g)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CC(=C)C1CCC2(C(C1)O2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04738892

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
Type
reactant
Reaction Step One
Quantity
310.6 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.C(=O)([O-])[O-:12].[Na+].[Na+].C(OO)(=O)C>>[CH3:9][C:8]([CH:5]1[CH2:6][CH:7]2[O:12][C:2]2([CH3:1])[CH2:3][CH2:4]1)=[CH2:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
7.3 mol
Type
reactant
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Name
Quantity
310.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for another 45 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mechanically stirred mixture of 1 kg
ADDITION
Type
ADDITION
Details
treated with 1.61 kg
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
washed with ice water, sodium carbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The oil was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
recovered limonene (30 g)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CC(=C)C1CCC2(C(C1)O2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04738892

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
Type
reactant
Reaction Step One
Quantity
310.6 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.C(=O)([O-])[O-:12].[Na+].[Na+].C(OO)(=O)C>>[CH3:9][C:8]([CH:5]1[CH2:6][CH:7]2[O:12][C:2]2([CH3:1])[CH2:3][CH2:4]1)=[CH2:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
7.3 mol
Type
reactant
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Name
Quantity
310.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for another 45 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mechanically stirred mixture of 1 kg
ADDITION
Type
ADDITION
Details
treated with 1.61 kg
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
washed with ice water, sodium carbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The oil was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
recovered limonene (30 g)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CC(=C)C1CCC2(C(C1)O2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04738892

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
Type
reactant
Reaction Step One
Quantity
310.6 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.C(=O)([O-])[O-:12].[Na+].[Na+].C(OO)(=O)C>>[CH3:9][C:8]([CH:5]1[CH2:6][CH:7]2[O:12][C:2]2([CH3:1])[CH2:3][CH2:4]1)=[CH2:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
7.3 mol
Type
reactant
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Name
Quantity
310.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for another 45 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mechanically stirred mixture of 1 kg
ADDITION
Type
ADDITION
Details
treated with 1.61 kg
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
washed with ice water, sodium carbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The oil was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
recovered limonene (30 g)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CC(=C)C1CCC2(C(C1)O2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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